molecular formula C16H11Cl3O5 B1255085 2,5,7-Trichlorolichexanthone

2,5,7-Trichlorolichexanthone

Cat. No.: B1255085
M. Wt: 389.6 g/mol
InChI Key: RQSKYECJFBMMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-trichlorolichexanthone is a member of xanthones.

Scientific Research Applications

Neurotrophic Factor Regulation

1,3,7-Trihydroxyxanthone, a compound related to 2,5,7-Trichlorolichexanthone, has shown potential in regulating neurotrophic factors, which could be beneficial in treating psychiatric disorders. This compound stimulates the expression of NGF and BDNF in rat astrocyte primary cultures. It may achieve this by regulating critical enzymes in the metabolic pathway of neurotrophic factors and possibly involves cAMP- and ERK-dependent pathways (Yang et al., 2018).

Antidiabetic Potential

Novel xanthone-triazole derivatives, which are structurally related to this compound, have been investigated for their potential as antidiabetic agents. They showed promising α-glucosidase inhibitory activities and the ability to promote glucose uptake in HepG2 cells, indicating their dual therapeutic effects for type 2 diabetes (Ye et al., 2019).

Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities

Polyhydroxylated xanthones, closely related to this compound, have demonstrated antibacterial activity against certain Gram-positive bacteria. Additionally, some xanthones have shown EGFR-tyrosine kinase inhibitory activity, which is relevant in cancer research (Duangsrisai et al., 2014).

Synthesis and Antimalarial Activity

The synthesis of 2,7-dihydroxyxanthone from xanthone, a process relevant to the production of this compound, has shown notable antiplasmodial activity against Plasmodium falciparum, indicating its potential as a new antimalarial drug (Amanatie et al., 2018).

Endocrine-Disrupting Effects

Thioxanthone derivatives, similar in structure to this compound, have been studied for their endocrine-disrupting effects. These compounds have demonstrated the ability to influence steroidogenesis and interfere with androgen and estrogen receptor-mediated transcription, suggesting their potential impact on endocrine systems (Reitsma et al., 2013).

Properties

Molecular Formula

C16H11Cl3O5

Molecular Weight

389.6 g/mol

IUPAC Name

2,4,7-trichloro-8-hydroxy-3,6-dimethoxy-1-methylxanthen-9-one

InChI

InChI=1S/C16H11Cl3O5/c1-5-8-13(20)9-6(4-7(22-2)11(18)14(9)21)24-15(8)12(19)16(23-3)10(5)17/h4,21H,1-3H3

InChI Key

RQSKYECJFBMMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=CC(=C(C(=C3C2=O)O)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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